molecular formula C7H4ClFO B104339 3-Chloro-2-fluorobenzaldehyde CAS No. 85070-48-0

3-Chloro-2-fluorobenzaldehyde

Cat. No.: B104339
CAS No.: 85070-48-0
M. Wt: 158.56 g/mol
InChI Key: YAOZCMANASAVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-fluorobenzaldehyde is a fluorinated benzaldehyde derivative.

Scientific Research Applications

  • Synthesis and Antioxidant Activity : 3-Chloro-2-fluorobenzaldehyde has been used in the synthesis of thiazolidin-4-one derivatives, which exhibited promising antioxidant activity (El Nezhawy et al., 2009).

  • Structural and Conformational Analysis : Studies have focused on understanding the structural and conformational properties of this compound and its analogs using techniques like X-ray diffraction, FT-IR, and Raman spectroscopy (Parlak et al., 2014).

  • Wastewater Treatment : It has been implicated in studies focusing on treating high-concentration wastewater from its manufacturing processes, emphasizing environmental and pollution control applications (Xiaohong & Ltd Hangzhou, 2009).

  • Organic Synthesis : Its derivatives have been utilized in various organic syntheses, such as the preparation of herbicide intermediates and other complex organic molecules (Zhou Yu, 2002).

  • Study of Rotamers and Molecular Structures : Research has been conducted on the rotational isomerism and molecular structure of fluorobenzaldehyde, including this compound, using microwave spectroscopy (Lozada et al., 2017).

  • Development of Fluorescent Materials : The compound has been used in the synthesis of fluorescent materials, specifically in the preparation of nitrogen heterocycles with potential applications in organic light-emitting diodes (Szlachcic et al., 2017).

  • Bioconversion Studies : It has been studied in the context of bioconversion potential by certain fungi, exploring the production of novel halogenated aromatic compounds (Lauritsen & Lunding, 1998).

Mechanism of Action

Target of Action

3-Chloro-2-fluorobenzaldehyde is a fluorinated benzaldehyde derivative . It is primarily used as a synthetic intermediate in the production of various compounds . The specific targets of this compound can vary depending on the final product it is used to synthesize.

Mode of Action

The mode of action of this compound is largely dependent on the reactions it undergoes during synthesis processes. For instance, it can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can result in changes to the compound’s structure and properties, which in turn can influence its interaction with its targets.

Biochemical Pathways

The specific biochemical pathways affected by this compound are dependent on the compounds it is used to synthesize. For example, it can be used to synthesize small-molecule inhibitors of MDM2-p53 interaction, which play a role in the regulation of the p53 pathway, a crucial pathway in cell cycle regulation and apoptosis . It can also be used to prepare flavonoid derivatives, which can act as selective neuromedin U 2 receptor agonists and influence pathways related to obesity treatment .

Pharmacokinetics

The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors. According to one source, this compound has high gastrointestinal absorption and is BBB permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific compounds it is used to synthesize and their respective modes of action. For instance, when used to synthesize small-molecule inhibitors of MDM2-p53 interaction, the resulting compounds can have antitumor effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, heat, flames, and sparks should be avoided, and oxidizing agents can react with the compound . These factors can influence the compound’s stability and its ability to participate in reactions during synthesis processes.

Safety and Hazards

3-Chloro-2-fluorobenzaldehyde is classified as a skin irritant, an eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

While specific future directions for 3-Chloro-2-fluorobenzaldehyde are not mentioned in the search results, its use as an intermediate in the synthesis of small-molecule inhibitors of MDM2-p53 interaction suggests potential applications in the development of new antitumor agents . Additionally, its use in the preparation of flavonoid derivatives as selective neuromedin U 2 receptor agonists indicates potential applications in obesity treatment .

Properties

IUPAC Name

3-chloro-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOZCMANASAVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352998
Record name 3-Chloro-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85070-48-0
Record name 3-Chloro-2-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85070-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethanol (100 ml) was added to sodium hydride (content: 60%, 4.7 g) at 0° C. under an argon atmosphere, and the mixture was stirred for 10 minutes. After 2-nitropropane (11 ml) was added to the reaction mixture to stir the mixture for 10 minutes, 1-(bromomethyl)-3-chloro-2-fluorobenzene (10 g) was added to stir the resultant mixture at room temperature for 3.5 hours. Precipitate was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was partitioned in diethyl ether and water, and an organic layer was successively washed with a 1N aqueous solution of sodium hydroxide, water and saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by column chromatography on silica gel (ethyl acetate:hexane=3:7) to obtain crude 3-chloro-2-fluorobenzaldehyde (5.5 g) as a pale yellow oil. Methanol (20 ml) was added to sodium hydride (content: 60%, 1.6 g) at 0° C. under an argon atmosphere, and the mixture was stirred for 10 minutes. The reaction mixture was cooled to −20° C., and the crude 3-chloro-2-fluorobenzaldehyde (5.5 g) and a solution of methyl 2-azidoacetate (5.0 g) in methanol (10 ml) were added within 20 minutes. The temperature of the reaction mixture was raised to 0° C., and after the mixture was stirred for 2.5 hours, water (40 ml) was added thereto. The reaction mixture was concentrated under reduced pressure, the residue was extracted with a mixed solvent of methylene chloride and ethyl acetate. The extract was washed with saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The solvent was distilled off, and the residue was purified by column chromatography on silica gel (toluene:hexane=3:17) to obtain crude methyl 2-azido-3-[(3-chloro-2-fluoro)phenyl]acrylate (2.6 g). This product was dissolved in xylene (50 ml), and the solution was stirred at 130° C. to 140° C. for 3 hours. The reaction mixture was concentrated, and the resultant residue was purified by column chromatagraphy on silica gel (methylene chloride) and then crystallized from diethyl ether-hexane to obtain the title compound (440 mg).
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.7 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Ethanol (100 mL) was added to sodium hydride (60% sodium hydride content, 4.7 g) at 0° C. under argon atmosphere, and the mixture was stirred for 10 minutes. 2-Nitropropane (11 mL) was added to the reaction mixture, and after the thus-obtained mixture was stirred for 10 minutes, 1-(bromomethyl)-3-chloro-2-fluorobenzene (10 g) was added thereto, followed by stirring at room temperature for 3.5 hours. The precipitate was filtered off, and the filtrate was concentrated under reduced pressure. The residue was partitioned between diethyl ether and water. The organic layer was sequentially washed with 1N aqueous sodium hydroxide, water, and saturated brine, and was dried over sodium sulfate anhydrate. The solvent was distilled away, and the residue was purified by silica gel column chromatography (ethyl acetate:hexane=3:7), to thereby give crude 3-chloro-2-fluorobenzaldehyde (5.5 g) as a pale-yellow oily compound. Methanol (20 mL) was added to sodium hydride (60% sodium hydride content, 1.6 g) under argon atmosphere at 0° C., and the thus-obtained mixture was stirred for 10 minutes. After the reaction mixture was cooled to −20° C., a solution of the crude 3-chloro-2-fluorobenzaldehyde (5.5 g) and methyl 2-azidoacetate (5.0 g) in methanol (10 mL) was added thereto within 20 minutes. After the reaction mixture was heated to 0° C., the mixture was stirred for 2.5 hours, and water (40 mL) was added thereto. The reaction mixture was concentrated under reduced pressure, and the residue was extracted with a mixture of methylene chloride and ethyl acetate. The extract was washed with saturated brine, and was dried over sodium sulfate anhydrate. The solvent was distilled away, and the residue was purified by silica gel column chromatography (toluene:hexane=3:17), to thereby give crude 2-azido-3-[(3-chloro-2-fluoro)phenyl]acrylic acid methyl ester (2.6 g). This compound was dissolved in xylene (50 mL), and the solution was stirred at 130-140° C. for 3 hours. The reaction mixture was concentrated, and the residue was purified by silica gel column chromatography (methylene chloride). The thus-obtained compound was crystallized from diethyl ether-hexane, to thereby give the title compound (440 mg).
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
4.7 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-fluorobenzaldehyde
Reactant of Route 2
3-Chloro-2-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Chloro-2-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Chloro-2-fluorobenzaldehyde
Reactant of Route 5
3-Chloro-2-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Chloro-2-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.